

A Comparative Analysis of Infliximab and Golimumab Binding Affinity to TNFα

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two key anti-TNF α monoclonal antibodies, **infliximab** and golimumab, to their target, tumor necrosis factor-alpha (TNF α). The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in the field of drug development and immunology.

Data Summary

The binding affinity of therapeutic antibodies to their targets is a critical determinant of their potency and clinical efficacy. Several studies have quantitatively assessed the interaction between **infliximab**, golimumab, and TNF α . The data, primarily derived from surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA), are summarized below.



Parameter	Infliximab	Golimumab	Method	Reference
Dissociation Constant (KD) for soluble TNFα	44 pM	18 pM	Surface Plasmon Resonance (SPR)	Shealy et al., 2010[1][2][3]
Association Rate Constant (ka) for soluble TNFα	0.57 x 105 M-1s- 1	Not Reported in cited study	Surface Plasmon Resonance (SPR)	Kaymakcalan et al., 2009[3]
Dissociation Rate Constant (kd) for soluble TNFα	1.1 x 10-4 s-1	Not Reported in cited study	Surface Plasmon Resonance (SPR)	Kaymakcalan et al., 2009[3]
EC50 for soluble TNFα binding	6.4 ± 0.3 pM	4.9 ± 0.2 pM	Enzyme-Linked Immunosorbent Assay (ELISA)	Anonymous, 2021[3]

Note: A lower KD value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in the specific assay.

Based on the available data, golimumab exhibits a higher binding affinity for soluble TNFα compared to **infliximab**, as indicated by its lower dissociation constant (KD).[1][2][3] One study reported that the 2.4-fold difference in KD between golimumab and **infliximab** was not statistically significant.[1][3] Another study using ELISA also suggested a higher binding affinity for golimumab (Simponi Aria®) compared to **infliximab** (Remicade®) based on EC50 values. [3]

Experimental Protocols

The following sections detail the methodologies commonly employed to determine the binding affinities of **infliximab** and golimumab to $\mathsf{TNF}\alpha$.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[4][5][6] It is a standard method for characterizing antibody-antigen



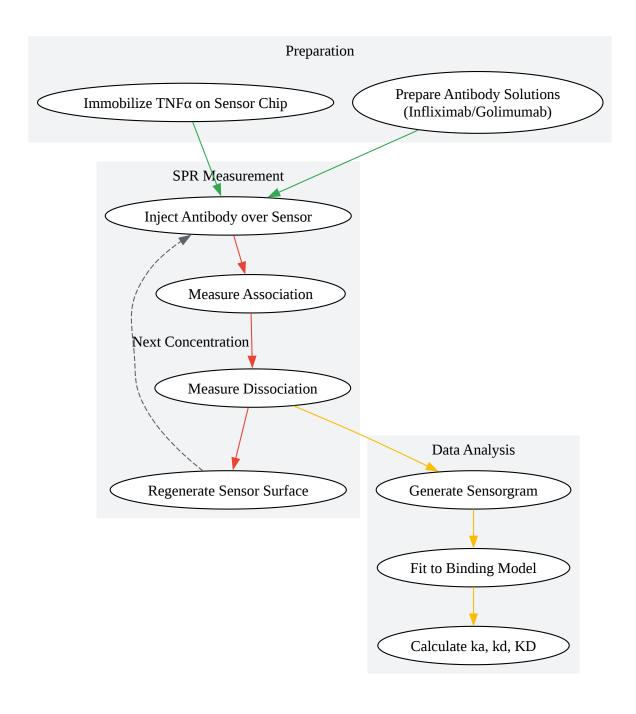
binding kinetics.[7]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6][8] An analyte is then flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram.[8] From the sensorgram, association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[4]

Generalized Protocol:

- Ligand Immobilization: Recombinant human TNFα is immobilized on the surface of a sensor chip.[4] This is often achieved through amine coupling, where the protein is covalently linked to the dextran matrix of the sensor chip.[6]
- Analyte Injection: A series of concentrations of the antibody (infliximab or golimumab) are injected over the sensor surface.[4]
- Association Phase: The binding of the antibody to the immobilized TNFα is monitored in realtime.[4]
- Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody-TNFα complex.[4]
- Regeneration: A solution is injected to remove the bound antibody from the ligand, preparing the sensor surface for the next injection.
- Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD).[4]





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Caption: Surface Plasmon Resonance (SPR) workflow for antibody-antigen binding analysis.



Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[9]

Principle: In a direct binding ELISA to determine affinity, the antigen (TNF α) is coated onto the wells of a microplate. The antibody of interest is then added at various concentrations. A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of bound primary antibody.[10]

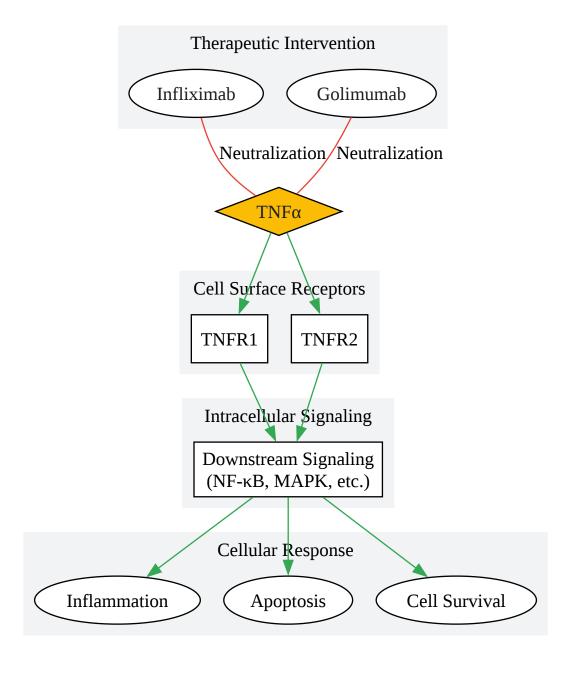
Generalized Protocol:

- Antigen Coating: The wells of a 96-well microplate are coated with recombinant human TNFα and incubated to allow for binding.[11]
- Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.[9]
- Antibody Incubation: Serial dilutions of infliximab or golimumab are added to the wells and incubated.[11]
- Washing: The plate is washed to remove any unbound antibody.
- Detection Antibody Incubation: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG) is added to each well and incubated.[11]
- Final Washing: The plate is washed again to remove any unbound secondary antibody.
- Substrate Addition and Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.
- Data Analysis: The absorbance values are plotted against the antibody concentrations, and the EC50 value (the concentration of antibody that gives half-maximal binding) is determined by fitting the data to a sigmoidal dose-response curve.

TNFα Signaling Pathway



Both **infliximab** and golimumab exert their therapeutic effect by neutralizing TNF α , a key proinflammatory cytokine.[12][13] TNF α signals through two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), which are expressed on the surface of various cells.[14] The binding of TNF α to these receptors initiates intracellular signaling cascades that lead to a range of cellular responses, including inflammation, apoptosis, and cell survival.[14] **Infliximab** and golimumab bind to both soluble and transmembrane forms of TNF α , preventing its interaction with TNFR1 and TNFR2 and thereby blocking downstream signaling.[12][13]



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Caption: Simplified TNF α signaling pathway and the mechanism of action of **infliximab** and golimumab.

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